molecular formula C9H8Cl3NO B2734270 3-chloro-N-(2,5-dichlorophenyl)propanamide CAS No. 41921-01-1

3-chloro-N-(2,5-dichlorophenyl)propanamide

Cat. No.: B2734270
CAS No.: 41921-01-1
M. Wt: 252.52
InChI Key: BRZDYMZZUBDYCB-UHFFFAOYSA-N
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Description

Significance of Amide and Halogenated Aromatic Scaffolds in Bioactive Compound Research

The amide functional group is a cornerstone in medicinal and agricultural chemistry. Its presence is critical in a vast number of biologically active molecules, where it often plays a key role in binding to target proteins through hydrogen bonding. The planarity and stability of the amide bond contribute to the conformational rigidity of molecules, which is a crucial factor in achieving specific biological activity.

Similarly, halogenated aromatic scaffolds are of profound importance in the design of bioactive compounds. The introduction of halogen atoms onto an aromatic ring can significantly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and electronic character. These modifications can lead to enhanced biological activity and improved pharmacokinetic profiles. For instance, the strategic placement of chlorine atoms can block metabolic pathways, thereby increasing the compound's half-life, or it can enhance binding affinity to a biological target.

Overview of Structure-Activity Relationship (SAR) Principles in Halogenated Compounds

Structure-Activity Relationship (SAR) studies are fundamental to the process of drug discovery and agrochemical development. SAR principles aim to elucidate how the chemical structure of a compound influences its biological activity. In the context of halogenated compounds, SAR studies often explore the effects of the type of halogen (fluorine, chlorine, bromine, or iodine), its position on the aromatic ring, and the number of halogen substituents.

Key SAR principles for halogenated compounds include:

Lipophilicity: Halogenation generally increases the lipophilicity of a molecule, which can affect its ability to cross cell membranes and interact with hydrophobic pockets in target proteins.

Electronic Effects: The electronegativity and inductive effects of halogens can alter the electron distribution within the molecule, influencing its reactivity and binding interactions.

Steric Factors: The size of the halogen atom can impact how the molecule fits into a binding site, with larger halogens potentially creating steric hindrance or favorable van der Waals interactions.

By systematically modifying the halogenation pattern and observing the resulting changes in biological activity, researchers can develop a predictive understanding of the structural requirements for optimal potency and selectivity.

Contextualization of 3-chloro-N-(2,5-dichlorophenyl)propanamide within Propanamide Derivative Research

The compound this compound belongs to the N-phenylpropanamide class of chemicals, which includes the well-known herbicide propanil (B472794) (N-(3,4-dichlorophenyl)propanamide). wikipedia.orgresearchgate.net Research into propanamide derivatives has been extensive, particularly in the field of agrochemicals. wikipedia.orgresearchgate.net The herbicidal activity of compounds like propanil is attributed to their ability to inhibit photosynthesis in target weeds. wikipedia.org

The specific structure of this compound, featuring a chlorine atom on the propanamide side chain and a 2,5-dichloro substitution pattern on the phenyl ring, distinguishes it from more commonly studied analogs like propanil. This unique halogenation pattern suggests that its biological activity and properties may differ significantly. Research into such analogs is driven by the need to discover new compounds with improved efficacy, selectivity, or a different spectrum of activity.

The synthesis of this compound can be achieved through the reaction of 2,5-dichloroaniline (B50420) with 3-chloropropanoyl chloride. This straightforward synthetic route allows for the generation of various analogs for biological screening and SAR studies.

Research Scope and Objectives for Advanced Investigations

While the general class of halogenated propanamides has been explored, detailed research findings specifically on this compound are not extensively documented in publicly available literature. Advanced investigations into this compound would be essential to fully characterize its potential.

The primary objectives for future research on this compound should include:

Comprehensive Biological Screening: Systematic evaluation of its activity as a potential herbicide, fungicide, insecticide, or therapeutic agent.

Mechanism of Action Studies: Elucidation of the specific biochemical pathways and molecular targets through which it exerts its biological effects.

Detailed SAR Studies: Synthesis and testing of a series of analogs with variations in the halogenation pattern on both the phenyl ring and the propanamide side chain to establish a clear understanding of the structure-activity relationships.

Comparative Analysis: Benchmarking the activity of this compound against existing commercial products and other closely related analogs to determine its relative advantages.

Such research would not only illuminate the specific properties of this compound but also contribute to the broader understanding of how halogenation patterns influence the bioactivity of N-phenylpropanamide derivatives.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-N-(2,5-dichlorophenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl3NO/c10-4-3-9(14)13-8-5-6(11)1-2-7(8)12/h1-2,5H,3-4H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRZDYMZZUBDYCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)NC(=O)CCCl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization of 3 Chloro N 2,5 Dichlorophenyl Propanamide

Established Synthetic Routes for Propanamide Formation

The formation of the propanamide linkage in 3-chloro-N-(2,5-dichlorophenyl)propanamide is most effectively achieved through acylation reactions. This method is a cornerstone of amide bond synthesis, offering a reliable and versatile approach to coupling an amine with a carboxylic acid derivative.

Acylation Reactions and Precursor Synthesis

The primary and most direct synthetic route to this compound involves the acylation of 2,5-dichloroaniline (B50420) with 3-chloropropanoyl chloride. This reaction is a classic example of nucleophilic acyl substitution, where the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of the amide bond and the elimination of hydrogen chloride.

The key precursors for this synthesis are:

2,5-Dichloroaniline: This starting material is commercially available and serves as the aromatic amine component.

3-Chloropropanoyl chloride: This acylating agent provides the three-carbon chlorinated propanamide backbone.

The general reaction scheme is as follows:

This synthetic approach is analogous to the industrial synthesis of the herbicide propanil (B472794), where 3,4-dichloroaniline (B118046) is acylated with propanoyl chloride. The presence of the electron-withdrawing chloro substituents on the aniline (B41778) ring can decrease its nucleophilicity, potentially requiring specific reaction conditions to achieve high yields.

Optimization of Reaction Parameters and Yields

To maximize the yield and purity of this compound, optimization of several reaction parameters is crucial. These parameters influence the rate of reaction, minimize side-product formation, and facilitate product isolation.

Table 1: Key Parameters for Optimization of this compound Synthesis

ParameterConsiderationsPotential Optimized Conditions
Solvent The solvent should be inert to the reactants and capable of dissolving both the aniline and the acyl chloride. It should also be easily removable.Aprotic solvents such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or acetonitrile (B52724) are commonly used.
Base A base is often added to neutralize the hydrogen chloride byproduct, which can otherwise protonate the starting amine, rendering it non-nucleophilic.Tertiary amines like triethylamine (B128534) (TEA) or pyridine (B92270) are frequently employed as acid scavengers.
Temperature The reaction is typically exothermic. Controlling the temperature is important to prevent side reactions and decomposition.The reaction is often initiated at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature.
Stoichiometry The molar ratio of the reactants can be adjusted to ensure complete conversion of the limiting reagent.A slight excess of the acylating agent may be used to drive the reaction to completion.
Reaction Time Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is essential to determine the optimal reaction time.Typically, these reactions proceed to completion within a few hours.

By carefully controlling these parameters, the synthesis of this compound can be optimized to achieve high yields of the desired product with good purity.

Strategies for Structural Modifications and Analog Development

The development of analogs of this compound is a key strategy in drug discovery and agrochemical research to explore the structure-activity relationship (SAR) and to optimize the compound's properties. Modifications can be targeted at three main regions of the molecule: the propanamide chain, the dichlorophenyl moiety, and through the incorporation of bioisosteric replacements.

Diversification on the Propanamide Chain

Modifications to the 3-chloropropanamide portion of the molecule can significantly impact its chemical reactivity and biological activity. The chlorine atom at the 3-position is a reactive handle that allows for a variety of nucleophilic substitution reactions.

Table 2: Potential Modifications on the Propanamide Chain

Modification StrategyReagents and ConditionsPotential Outcome
Nucleophilic Substitution of Chlorine Amines, thiols, alcohols, azides under basic conditions.Introduction of diverse functional groups, altering polarity, hydrogen bonding capacity, and metabolic stability.
Chain Extension or Shortening Use of different acyl chlorides (e.g., 4-chlorobutanoyl chloride or 2-chloroacetyl chloride) in the initial synthesis.Modifies the spatial relationship between the phenyl ring and the terminal functional group.
Introduction of Unsaturation Elimination reactions to form an acrylamide (B121943) derivative.Creates a more rigid structure and a Michael acceptor for potential covalent interactions with biological targets.

These modifications allow for the systematic exploration of the chemical space around the propanamide core, leading to the generation of a library of analogs with varied physicochemical properties.

Positional and Substituent Variations on the Dichlorophenyl Moiety

Altering the substitution pattern on the phenyl ring is a fundamental strategy in medicinal chemistry to fine-tune electronic and steric properties.

Table 3: Strategies for Dichlorophenyl Moiety Variation

Variation StrategySynthetic ApproachImpact on Properties
Isomeric Variation Starting with different dichloroaniline isomers (e.g., 2,4-, 2,6-, 3,4-, or 3,5-dichloroaniline).Alters the overall geometry and dipole moment of the molecule, affecting receptor binding and membrane permeability.
Substitution with Other Halogens Using corresponding dihaloanilines (e.g., dibromo- or difluoroanilines).Modifies lipophilicity and metabolic stability; fluorine substitution can block sites of metabolism.
Introduction of Other Functional Groups Synthesis from anilines with other substituents (e.g., methyl, methoxy, nitro, cyano).Modulates electronic effects (electron-donating vs. electron-withdrawing), which can influence binding affinity and reactivity.

Systematic variation of the substituents on the phenyl ring provides valuable insights into the SAR, guiding the design of more potent and selective compounds.

Incorporation of Bioisosteric Replacements

Bioisosteric replacement involves substituting a part of a molecule with a chemical group that has similar physical or chemical properties, with the aim of retaining or improving biological activity while optimizing other properties like pharmacokinetics or reducing toxicity. cambridgemedchemconsulting.com

Table 4: Potential Bioisosteric Replacements for the Dichlorophenyl Moiety

Bioisosteric ReplacementRationalePotential Advantages
Pyridyl or Pyrimidyl Ring Introduction of a heteroaromatic ring to mimic the phenyl group while altering electronic properties and introducing potential hydrogen bond acceptors.Improved solubility, altered metabolic profile, and potential for new interactions with biological targets.
Thienyl or Furanyl Ring Replacement with other five-membered aromatic heterocycles.Can serve as effective phenyl ring mimics with different electronic distributions.
Cycloalkyl or Bicycloalkyl Groups Replacement of the aromatic ring with a non-aromatic, conformationally restricted scaffold.Can improve metabolic stability and solubility by reducing aromaticity.
Trifluoromethylphenyl Group Substitution of one or both chlorine atoms with a trifluoromethyl group.Increases lipophilicity and can enhance binding affinity through specific interactions.

The application of bioisosteric replacement is a sophisticated strategy that can lead to the discovery of novel analogs with significantly improved pharmacological profiles.

Green Chemistry Approaches and Sustainable Synthesis Protocols

The synthesis of propanamides, including this compound, has traditionally relied on methods that often involve hazardous reagents and generate significant waste. In response to growing environmental concerns, the principles of green chemistry are increasingly being applied to develop more sustainable synthetic protocols. These approaches prioritize the use of safer chemicals, reduce energy consumption, and minimize waste generation, thereby offering a more environmentally responsible path to these valuable chemical compounds. Key areas of focus include the development of novel catalytic systems, the implementation of solvent-free reaction conditions, and the optimization of reaction pathways to improve atom economy.

Catalytic Methods and Solvent-Free Reactions

A significant advancement in the green synthesis of amides is the move away from stoichiometric activating agents towards catalytic methods. Traditional amide synthesis often requires coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), which are used in stoichiometric amounts and produce substantial byproducts, complicating purification and contributing to waste. ucl.ac.uk Catalytic approaches, by contrast, use a small amount of a catalyst to facilitate the reaction, which can often be recovered and reused.

Transition metal catalysts and organocatalysts have shown promise in promoting the direct amidation of carboxylic acids or esters with amines. nih.govmdpi.com For instance, iron(III) chloride has been demonstrated as an effective Lewis acid catalyst for the direct amidation of esters under solvent-free conditions, offering good to excellent yields in relatively short reaction times. nih.gov Boric acid is another simple, inexpensive, and environmentally benign catalyst that facilitates the synthesis of amides from carboxylic acids and urea (B33335) in the absence of a solvent. scispace.combohrium.com These methods significantly reduce the environmental impact by eliminating the need for hazardous solvents and reducing waste.

Solvent-free reactions, also known as solid-state or neat reactions, represent a cornerstone of green synthesis. By eliminating the solvent, these methods reduce pollution, lower costs associated with solvent purchase and disposal, and can sometimes lead to higher reaction rates and yields. scirp.org Techniques such as triturating reactants together before heating or using infrared irradiation have been successfully employed for the solvent-less synthesis of amides. scispace.combohrium.comscirp.org While direct solvent-free synthesis of this compound is not extensively documented in readily available literature, the principles established with other amides provide a strong foundation for developing such protocols.

Overview of Catalytic and Solvent-Free Amide Synthesis Methods

MethodCatalyst/ConditionKey AdvantagesGeneral ApplicabilityReference
Catalytic Amidation of EstersIron(III) chloride (FeCl3)Solvent-free, short reaction times, good to excellent yields.Compatible with a range of amine and ester substrates. nih.gov
Catalytic Amidation of Carboxylic AcidsBoric acid (H3BO3)Simple, efficient, uses readily available and environmentally friendly catalyst.Applicable to various unsubstituted and substituted carboxylic acids. scispace.combohrium.com
Infrared IrradiationInfrared lightSolventless, convenient, and easy method.Effective for the reaction of carboxylic acids and primary amines. scirp.org
Transition Metal-Free AmidationSodium hydride (NaH)Economical, environmentally friendly, high atom economy.Suitable for reactions between phenyl esters and aryl amines. rsc.org

Structure Activity Relationship Sar Studies and Molecular Design Principles

Elucidation of Key Structural Features for Biological Interactions

The biological interactions of 3-chloro-N-(2,5-dichlorophenyl)propanamide are dictated by its three-dimensional structure and the specific arrangement of its chemical features. The propanamide linker, the dichlorinated phenyl ring, and the chloro substituent on the acyl chain all play critical roles in molecular recognition and binding to biological targets.

The number, position, and type of halogen substituents on the aromatic ring and the acyl chain are critical determinants of biological activity in N-phenylamides. The specific 2,5-dichloro substitution on the phenyl ring and the 3-chloro group on the propanamide chain of the target compound create a distinct electronic and steric profile that governs its interaction with target proteins.

For instance, in a series of N,N'-diarylalkanediamides, the cytotoxic activity was found to be related to the charge, polarisability, and volume of the molecules, all of which are influenced by the substitution pattern nih.gov. The presence of electron-withdrawing groups like chlorine on the phenyl ring can enhance the biological activity of various compounds nih.gov.

Table 1: Influence of Halogenation on Physicochemical Properties and Potential Biological Interactions
Structural FeatureInfluencePotential Impact on Molecular Recognition
2,5-Dichlorophenyl groupIncreases lipophilicity and introduces specific steric bulk.Enhanced membrane permeability and specific hydrophobic interactions within the binding site.
3-Chloro on propanamideModifies the electronic character of the acyl chain and provides a potential hydrogen bond acceptor.Altered reactivity and potential for specific interactions with amino acid residues in the target protein.
Overall Halogenation PatternCreates a unique electrostatic potential surface.Governs the orientation of the molecule within the binding pocket and the formation of specific polar and non-polar contacts.

The three-dimensional shape of this compound is not rigid and can adopt various conformations due to rotation around its single bonds. Identifying the specific "bioactive conformation," the shape the molecule adopts when it binds to its biological target, is a key goal of conformational analysis.

Studies on the crystal structure of the closely related compound, 2-chloro-N-(2,5-dichlorophenyl)acetamide, reveal important conformational features that are likely relevant to this compound nih.gov. In this analogue, the conformation of the N-H bond is anti to the C=O bond nih.gov. This anti-conformation of the amide bond is a common feature in many biologically active molecules. The N-H proton can form intramolecular hydrogen bonds with both the ortho-chlorine atom on the phenyl ring and the chlorine atom on the side chain nih.gov. This suggests that the molecule may adopt a relatively planar and rigid conformation in the solid state, which could be indicative of a low-energy conformation that is also relevant for binding to a biological target. The planarity of the amide group and the relative orientations of the phenyl ring and the acyl chain are critical for fitting into a specific binding site.

Table 2: Key Conformational Features of a Close Analogue, 2-chloro-N-(2,5-dichlorophenyl)acetamide
Conformational FeatureObservationPotential Significance for Bioactivity
Amide Bond (N-H vs C=O)Anti conformationFavors specific hydrogen bonding patterns with the target.
Intramolecular InteractionsN-H···Cl hydrogen bonds with both ring and side-chain chlorine atoms.Stabilizes a more planar conformation, potentially the bioactive one.
Overall Molecular ShapeRelatively planar arrangement of the core structure.Facilitates insertion into a planar binding pocket.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds.

The first step in QSAR modeling is to represent the chemical structure of the compounds with a set of numerical values known as molecular descriptors. These descriptors quantify various aspects of the molecule's physicochemical properties. For a compound like this compound and its analogues, a wide range of descriptors can be calculated.

These descriptors can be broadly categorized as:

1D descriptors: Based on the molecular formula, such as molecular weight and atom counts.

2D descriptors: Derived from the 2D representation of the molecule, including topological indices that describe molecular branching and connectivity, and constitutional descriptors.

3D descriptors: Calculated from the 3D coordinates of the molecule, such as molecular shape, volume, and surface area.

Physicochemical descriptors: Related to properties like lipophilicity (logP), electronic effects (Hammett constants), and steric parameters (Taft parameters).

In QSAR studies of fungicidal and herbicidal compounds with similar structural motifs, descriptors related to lipophilicity, electronic properties, and molecular shape are often found to be important sphinxsai.comresearchgate.net. For example, in a QSAR study of N-phenylpyrolidin-2-ones and N-phenyl-1H-pyrrol-2-ones, various descriptors were calculated to build a reliable model researchgate.net. Similarly, a study on 5,8-quinolinequinone derivatives utilized descriptors such as molecular polarizability, dipole moment, and frontier molecular orbital energies dergipark.org.tr.

Table 3: Examples of Molecular Descriptors Relevant for QSAR of N-Phenylamides
Descriptor ClassSpecific Descriptor ExampleInformation Encoded
LipophilicitylogP (octanol-water partition coefficient)Hydrophobicity and ability to cross cell membranes.
ElectronicDipole Moment, HOMO/LUMO energiesCharge distribution and reactivity.
Steric/TopologicalMolecular Volume, Molar Refractivity, OvalitySize, shape, and branching of the molecule.
ConstitutionalNumber of halogen atoms, Number of aromatic bondsBasic structural composition.

Once the molecular descriptors are calculated for a series of compounds with known biological activities, statistical methods are employed to develop a QSAR model. Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are common techniques used to build these models researchgate.net. The goal is to find a statistically significant equation that relates a subset of the descriptors to the biological activity.

The predictive power of a QSAR model must be rigorously validated to ensure its reliability. Validation is typically performed through internal and external methods.

Internal validation often involves cross-validation techniques like leave-one-out (LOO), where the model is repeatedly built with one compound removed from the training set and its activity is then predicted. A high cross-validated R-squared (Q²) value indicates good internal consistency.

External validation involves using the developed model to predict the activity of a set of compounds (the test set) that were not used in the model's development. A high predictive R-squared (R²_pred) for the test set is a strong indicator of the model's predictive ability for new compounds researchgate.neteuropa.eumdpi.com.

A robust QSAR model should have high values for R², Q², and R²_pred, indicating a good fit, internal stability, and external predictive power, respectively ufv.br.

Table 4: Key Statistical Parameters for QSAR Model Validation
ParameterDescriptionIndication of a Good Model
R² (Coefficient of Determination)Measures the goodness of fit of the model to the training set data.Value close to 1.0.
Q² (Cross-validated R²)Assesses the internal predictive ability of the model.Generally > 0.5 for a reliable model.
R²_pred (Predictive R² for external test set)Evaluates the model's ability to predict the activity of new compounds.Generally > 0.6 for a model with good predictive power.

A validated QSAR model is a powerful tool for lead optimization in drug and agrochemical discovery. It allows medicinal and agricultural chemists to prioritize the synthesis of new compounds with a higher probability of being active. By analyzing the QSAR equation, researchers can identify which molecular properties are most important for biological activity.

For instance, if a QSAR model for a series of N-phenylamide fungicides indicates that higher lipophilicity and a more negative electrostatic potential on the phenyl ring are correlated with increased activity, chemists can design new analogues with these features. This might involve adding more lipophilic substituents to the phenyl ring or introducing electron-withdrawing groups to modulate its electronic properties. This rational, model-driven approach to analogue design is more efficient than traditional trial-and-error synthesis.

The insights gained from QSAR models can guide the modification of a lead compound to improve its potency, selectivity, and other desirable properties, ultimately accelerating the discovery of new and improved chemical entities nih.govnih.gov.

Chemoinformatic and Ligand-Based Molecular Design Studies on this compound Remain Largely Undisclosed

Chemoinformatics and ligand-based molecular design are powerful computational tools used in drug discovery and development to predict the biological activity and properties of chemical compounds. These approaches rely on the analysis of known active molecules to build predictive models. The absence of published research in this area for this compound suggests that such studies may not have been conducted, or the results have not been disseminated in the public domain.

Consequently, data tables and detailed research findings related to the application of these specific design principles for this compound cannot be provided at this time. Further research and publication in this specific area would be necessary to elaborate on the structure-activity relationships and molecular design principles governing the activity of this compound from a chemoinformatic and ligand-based perspective.

Mechanistic Investigations of Biological Interactions in Model Systems Non Human

Identification of Cellular and Subcellular Targets

The cellular and subcellular targets of 3-chloro-N-(2,5-dichlorophenyl)propanamide are presumed to be similar to those of other chloroanilide herbicides. These compounds are known to primarily target photosynthetic processes in plants and have been investigated for their effects on various enzymes and cellular components in other non-human model systems.

Photosystem II Inhibition for Herbicidal Action:

The principal mode of action for propanil (B472794), a structural analog of this compound, is the inhibition of Photosystem II (PSII) in the photosynthetic pathway. researchgate.netwikipedia.org This inhibition disrupts the electron transport chain, a critical process for converting light energy into chemical energy. wikipedia.org Propanil blocks the normal flow of electrons, leading to an accumulation of excess energy and subsequent photo-oxidative damage to the plant cells. researchgate.net This ultimately results in the cessation of CO2 fixation and inhibits further weed development. wikipedia.org

The structural similarities between this compound and propanil, specifically the N-phenylpropanamide core, strongly suggest that the former also acts as a PSII inhibitor. Structure-activity relationship studies on various amide herbicides have demonstrated that the N-aryl moiety is crucial for binding to the D1 protein within the PSII complex, thereby blocking electron transport.

COX-2 for Anti-inflammatory Potential:

While direct studies on this compound are absent, research into other N-substituted amide derivatives has explored their potential as cyclooxygenase (COX) inhibitors. COX enzymes are key in the inflammatory process. nih.gov Some N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones, which share an amide linkage, have been synthesized and evaluated for their inhibitory activity against COX-1 and COX-2. nih.gov However, without specific experimental data, the potential for this compound to act as a COX-2 inhibitor remains speculative. General studies on phenolic compounds, which can be structurally related to the breakdown products of such herbicides, have shown modulation of inflammatory mediators like COX-2. nih.gov

There is currently no available scientific literature detailing specific receptor binding and modulation assays for this compound in any non-human model system. The primary mechanism of action for its analogs is not receptor-mediated in the classical sense but rather involves direct enzyme inhibition.

The lipophilic nature of chloroanilide herbicides facilitates their interaction with cellular membranes. While specific transport system interactions for this compound have not been documented, it is understood that these types of compounds must cross the plasma membrane to reach their intracellular targets, such as the chloroplasts in plant cells. The mode of action of chloroacetamide herbicides, a related class, involves inhibition of very-long-chain fatty acid elongation, which are crucial components of the plasma membrane and play a role in cell expansion. mdpi.com This suggests that compounds like this compound could potentially have indirect effects on membrane integrity and function.

Molecular Mechanisms of Action in Target Organisms or In Vitro Models

The molecular mechanisms of action for this compound are extrapolated from the known effects of related chloroanilide and chloroacetamide herbicides.

Photosynthetic Pathway:

As established, the primary molecular mechanism of herbicidal action for propanil, and likely for this compound, is the disruption of the photosynthetic electron transport chain at Photosystem II. researchgate.netwikipedia.org This leads to a cascade of events including the cessation of ATP and NADPH production, which are vital for carbon fixation and other metabolic processes in plants.

Lipid Biosynthesis:

Chloroacetamide herbicides are known to inhibit the synthesis of lipids, isoprenoids, and other metabolic processes that require coenzyme A. cambridge.orgcambridge.org It is hypothesized that these herbicides, or their active metabolites, can covalently bind to enzymes or coenzymes containing sulfhydryl (-SH) groups, thereby disrupting these pathways. cambridge.orgcambridge.org Given the structural similarities, it is plausible that this compound could exert similar effects on lipid metabolism in susceptible organisms.

Table 1: Postulated Metabolic Pathway Disruption by this compound based on Analog Studies

Metabolic PathwayPostulated EffectKey Molecular Target (based on analogs)Reference
PhotosynthesisInhibition of electron transportD1 protein of Photosystem II researchgate.netwikipedia.org
Lipid BiosynthesisInhibition of very-long-chain fatty acid elongationEnzymes requiring coenzyme A mdpi.comcambridge.orgcambridge.org

Currently, there is a lack of specific research on the modulation of gene expression and cellular signaling pathways by this compound. General studies on the effects of various chemical stressors on cells often reveal alterations in gene expression related to stress responses, such as the production of heat shock proteins or antioxidant enzymes. However, without direct experimental evidence, any discussion on the specific effects of this compound on gene expression and signaling remains speculative. Studies on phenolic compounds have shown modulation of a broad range of inflammation-associated signaling pathways, including NF-κB and MAPKs, but a direct link to the compound has not been established. nih.gov

Induction of Specific Cellular Responses (e.g., cell death in fungi/bacteria, growth regulation in plants)

Research into the specific cellular responses induced by this compound is not available in the reviewed scientific literature. For a novel compound of this nature, investigations would typically focus on identifying its primary biological effects and the cellular pathways it modulates.

In fungi and bacteria, studies would aim to determine if the compound induces cytotoxic (cell-killing) or cytostatic (growth-inhibiting) effects. Key cellular responses that would be investigated include:

Apoptosis (Programmed Cell Death): Characterized by specific morphological and biochemical hallmarks such as chromatin condensation, DNA fragmentation, and the activation of caspase enzymes.

Necrosis: A form of cell death resulting from acute cellular injury, characterized by cell swelling and lysis.

Inhibition of Germination: For fungal spores, a critical response would be the inhibition of germination and subsequent mycelial growth.

In plant systems, research would focus on growth regulation, examining effects such as:

Inhibition of Photosynthesis: Many herbicides with a propanamide structure, such as Propanil, act by inhibiting photosystem II.

Disruption of Cell Division: Effects on mitosis in root tips are a common indicator of herbicidal activity.

Hormonal Imbalance: Interference with plant hormones like auxins, which regulate growth and development.

Without experimental data, the specific cellular responses to this compound remain uncharacterized.

Mechanisms of Resistance Development in Target Pathogens or Organisms

While there is no information on resistance mechanisms specific to this compound, the development of resistance is a critical issue in the sustained use of any bioactive compound, particularly fungicides. nih.govnih.gov Resistance in a fungal population typically arises from the selective pressure exerted by the repeated use of a fungicide, which favors the survival and proliferation of individuals with reduced sensitivity. okstate.edu

General mechanisms of fungicide resistance in pathogenic fungi can be broadly categorized as:

Target Site Modification: This is a common mechanism where mutations in the gene encoding the target protein (e.g., an enzyme or structural protein) reduce its binding affinity for the fungicide. nih.govmdpi.com This often results in a high level of resistance.

Metabolic Detoxification: The pathogen may develop or upregulate enzymatic pathways that break down or modify the fungicide into non-toxic metabolites.

Overexpression of the Target Protein: By producing more of the target protein, the fungus can withstand the inhibitory effects of the fungicide.

Active Efflux: Fungal cells can develop enhanced transport systems (efflux pumps), often involving ATP-binding cassette (ABC) transporters, that actively pump the fungicide out of the cell, preventing it from reaching its target site at a sufficient concentration. mdpi.com

Resistance can be classified as qualitative , where a single gene mutation leads to a high level of resistance, or quantitative , where multiple genes are involved, resulting in varying degrees of sensitivity. nih.govresearchgate.net Understanding these potential mechanisms is crucial for developing strategies to manage and delay the onset of resistance. nih.govokstate.edu

Due to the lack of research on this compound, it is unknown if any pathogens have developed resistance or what the molecular basis for such resistance would be.

Comparative Mechanistic Analysis with Related Propanamide Bioactives

A comparative mechanistic analysis for this compound is not possible, as its own mechanism of action has not been elucidated. Such an analysis would typically involve comparing its biological activity, target site, and cellular effects with structurally similar compounds to understand structure-activity relationships.

For instance, a comparison could be made with the well-known propanamide herbicide, Propanil (N-(3,4-dichlorophenyl)propanamide) . nih.gov Propanil is known to inhibit photosynthesis in weeds by blocking the electron transport chain in photosystem II. A comparative study would investigate whether this compound shares this mechanism or possesses a different mode of action due to its distinct substitution pattern (a 2,5-dichloro substitution on the phenyl ring and a 3-chloro substitution on the propanamide moiety).

Such comparative studies are essential for:

Identifying novel modes of action.

Understanding how small changes in chemical structure can alter biological activity and specificity.

Predicting potential cross-resistance with existing bioactive compounds.

Without foundational data on the biological effects of this compound, no such comparative analysis can be performed.

Data Tables

No experimental data for this compound was found in the scientific literature, therefore no data tables can be generated.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic and Structural Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal for elucidating the fundamental electronic and structural properties of a molecule. These calculations provide a basis for understanding the molecule's stability, reactivity, and spectroscopic characteristics.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to predicting a molecule's chemical reactivity. The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy gap between the HOMO and LUMO (EHOMO - ELUMO) is a critical parameter for determining molecular stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.net

For aromatic amide compounds containing chloro-substituents, DFT calculations are commonly employed to determine these parameters. While specific DFT studies on 3-chloro-N-(2,5-dichlorophenyl)propanamide are not extensively documented in publicly available literature, analysis of structurally related compounds provides valuable insights. For instance, DFT studies on other chlorinated N-phenylamides have shown that the HOMO is often localized on the electron-rich dichlorophenyl ring, while the LUMO may be distributed across the propanamide backbone, including the carbonyl group. nih.govnih.gov This distribution suggests that the dichlorophenyl moiety is the likely site for electrophilic attack, whereas the propanamide portion could be susceptible to nucleophilic attack.

The calculated energy gap would indicate the molecule's kinetic stability and its potential to participate in charge-transfer interactions, which are crucial for many biological processes.

Table 1: Predicted Frontier Molecular Orbital (FMO) Properties and Reactivity Descriptors (Illustrative based on similar compounds)

ParameterDescriptionPredicted Significance for this compound
EHOMO Energy of the Highest Occupied Molecular OrbitalIndicates electron-donating capacity, likely centered on the dichlorophenyl ring.
ELUMO Energy of the Lowest Unoccupied Molecular OrbitalIndicates electron-accepting capacity, potentially located on the propanamide moiety.
Energy Gap (ΔE) ELUMO - EHOMOA smaller gap suggests higher chemical reactivity and lower kinetic stability.
Chemical Potential (μ) (EHOMO + ELUMO) / 2Measures the tendency of electrons to escape from the system.
Hardness (η) (ELUMO - EHOMO) / 2A measure of resistance to charge transfer.
Softness (S) 1 / (2η)The reciprocal of hardness, indicating a higher propensity for chemical reactions.
Electrophilicity Index (ω) μ2 / (2η)A measure of the energy lowering upon accepting electrons.

Note: The values in this table are illustrative and represent the type of data obtained from quantum chemical calculations for similar molecules. Specific values for this compound would require dedicated DFT analysis.

Molecular Electrostatic Potential (MESP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict how it will interact with other molecules. researchgate.net The MESP map displays regions of negative electrostatic potential (typically colored red or yellow), which are rich in electrons and prone to electrophilic attack, and regions of positive electrostatic potential (colored blue), which are electron-deficient and susceptible to nucleophilic attack. nih.gov

For this compound, the MESP map would be expected to show significant negative potential around the oxygen atom of the carbonyl group and the chlorine atoms, owing to their high electronegativity. These regions represent potential sites for hydrogen bonding or coordination with metal ions. Conversely, the hydrogen atom of the amide group (N-H) would exhibit a positive potential, making it a likely hydrogen bond donor. The aromatic protons on the dichlorophenyl ring would also show some degree of positive potential. Understanding this electrostatic landscape is crucial for predicting non-covalent interactions with biological targets like proteins.

Molecular Docking and Virtual Screening for Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. It is widely used in drug discovery to screen virtual libraries of compounds against a specific biological target and to predict the binding mode and affinity of potential inhibitors.

The binding of a ligand to a protein is governed by a variety of non-covalent interactions. For this compound, molecular docking simulations would aim to identify these key interactions within a protein's active site.

Hydrogen Bonding: The amide group of the compound is a key player in forming hydrogen bonds. The N-H group can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) can act as a hydrogen bond acceptor. These interactions with amino acid residues like serine, threonine, or the peptide backbone are often critical for binding affinity and specificity.

Hydrophobic Interactions: The dichlorophenyl ring and the propyl chain are hydrophobic and are likely to engage in van der Waals and hydrophobic interactions with nonpolar amino acid residues such as valine, leucine, and isoleucine within the protein's binding pocket.

Pi-Pi Stacking: The aromatic dichlorophenyl ring can participate in pi-pi stacking interactions with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan. These interactions can significantly contribute to the stability of the ligand-protein complex.

Molecular docking programs use scoring functions to estimate the binding affinity (often expressed as a binding energy or a docking score) of a ligand to its target. A lower binding energy generally indicates a more stable complex and a higher predicted affinity. These scoring functions take into account the various non-covalent interactions described above.

Conformational studies are also an integral part of molecular docking. The ligand and, in some cases, the protein are allowed to be flexible, and the docking algorithm searches for the most energetically favorable conformations of both upon binding. For this compound, this would involve exploring the rotational freedom around the single bonds in the propanamide chain and the amide bond to find the optimal geometry for interaction with the target protein.

Table 2: Potential Intermolecular Interactions of this compound in a Protein Binding Site (Hypothetical)

Interaction TypeMolecular Feature of LigandPotential Interacting Amino Acid Residues
Hydrogen Bond Donor Amide N-HAspartate, Glutamate, Serine, Threonine
Hydrogen Bond Acceptor Carbonyl C=OArginine, Lysine, Serine, Threonine, Tyrosine
Hydrophobic Interactions Dichlorophenyl ring, Propyl chainAlanine, Valine, Leucine, Isoleucine, Phenylalanine
Pi-Pi Stacking Dichlorophenyl ringPhenylalanine, Tyrosine, Tryptophan
Halogen Bonding Chlorine atomsElectron-rich atoms (e.g., backbone carbonyl oxygen)

Molecular Dynamics Simulations for Dynamic Interaction Assessment

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movements of atoms and molecules over time, providing insights into the stability of the ligand-protein complex, the flexibility of the ligand and protein, and the role of solvent molecules.

An MD simulation of this compound bound to a target protein would start with the docked pose and simulate the trajectory of the complex over a period of nanoseconds or longer. The analysis of this trajectory could reveal:

Stability of the binding pose: Whether the ligand remains in the initial docked conformation or explores other binding modes.

Key interactions over time: The persistence of hydrogen bonds and other non-covalent interactions throughout the simulation.

Conformational changes: How the ligand and protein adapt to each other's presence.

The role of water: The influence of water molecules in mediating ligand-protein interactions.

By providing a more realistic and dynamic model of the binding event, MD simulations can refine the predictions from molecular docking and offer a more accurate assessment of a compound's potential as a ligand for a specific biological target.

De Novo Design Approaches for Novel Propanamide Structures

De novo drug design is a computational strategy that aims to generate novel molecular structures with desired pharmacological properties from the ground up, rather than by modifying existing compounds. nih.gov This approach is particularly valuable when there is a lack of known active ligands for a specific biological target. The process typically involves two main strategies: structure-based and ligand-based design. numberanalytics.com

Structure-Based De Novo Design: This method relies on the three-dimensional structure of the biological target, such as an enzyme or receptor. Algorithms are used to build molecules directly within the binding site of the target, ensuring shape and chemical complementarity. For designing novel propanamide structures, this could involve identifying key interactions between a hypothetical target and the propanamide scaffold.

Ligand-Based De Novo Design: When the structure of the target is unknown, but a set of active molecules has been identified, ligand-based methods can be employed. numberanalytics.com These approaches use the known active compounds to generate a pharmacophore model, which represents the essential three-dimensional arrangement of chemical features required for biological activity. This model then serves as a template for designing new molecules.

The general workflow for a de novo design project focusing on novel propanamide structures would typically involve the following steps:

Fragment Library Generation: A collection of small molecular fragments is created. In the context of propanamide analogs, this library would contain various substituted aromatic rings, different linker groups, and alternative reactive moieties that could replace the chloro-propanamide side chain.

Fragment Docking and Scoring: The fragments from the library are computationally placed (docked) into the active site of a target protein or aligned with a pharmacophore model. numberanalytics.com A scoring function is then used to estimate the binding affinity or fitness of each fragment. numberanalytics.com

Fragment Linking or Growing: Promising fragments are either linked together to form a larger molecule or a single fragment is used as a starting point to "grow" a new molecule by adding additional atoms and functional groups.

Structure Optimization and Evaluation: The newly generated structures are then optimized to improve their predicted activity and drug-like properties. This iterative process often involves multiple cycles of design, scoring, and refinement. mdpi.com

The table below illustrates a hypothetical fragment library that could be used in a de novo design study to generate novel analogs of this compound.

Fragment TypeExample StructuresRationale for Inclusion
Aromatic Core 2,5-dichlorophenyl, 3,4-dichlorophenyl, 2,4,6-trichlorophenyl, 2-chloro-5-methoxyphenylTo explore the impact of substitution patterns on the phenyl ring on target binding.
Amide Linker Propanamide, butanamide, acrylamide (B121943), reverse amideTo investigate the importance of the amide bond orientation and the length of the alkyl chain.
Reactive Group 3-chloropropyl, 3-hydroxypropyl, 3-azidopropyl, propargylTo introduce different chemical handles for potential covalent interactions or improved pharmacokinetic properties.

Once novel propanamide structures are designed, their potential efficacy is often evaluated using scoring functions. These functions estimate the binding free energy between the designed ligand and its target. The table below provides examples of parameters that might be considered in such a scoring function.

Scoring Function ParameterDescriptionHypothetical Score Contribution (Arbitrary Units)
Hydrogen Bonds Formation of hydrogen bonds between the ligand and target protein.-5 to -10 per bond
Hydrophobic Interactions Favorable interactions between nonpolar regions of the ligand and target.-2 to -8 based on surface area
Electrostatic Interactions Favorable electrostatic interactions between charged groups.-5 to -15 per interaction
van der Waals Forces General non-bonded interactions contributing to binding.-1 to -5
Rotational Bonds Penalty for loss of conformational entropy upon binding.+1 per rotatable bond
Solvation Energy Energy change associated with desolvating the ligand and binding site.Variable, can be positive or negative

Through these computational approaches, researchers can explore a vast chemical space to identify novel propanamide structures with potentially enhanced biological activity or improved physicochemical properties, paving the way for the synthesis and experimental validation of promising new compounds.

Analytical Methodologies for Detection and Quantification

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are central to the analytical workflow for 3-chloro-N-(2,5-dichlorophenyl)propanamide, enabling its separation from impurities and related substances. The choice of technique depends on the compound's physicochemical properties, such as volatility and polarity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds like this compound. The separation is based on the differential partitioning of the analyte between a stationary phase (packed in a column) and a liquid mobile phase.

For a compound of this nature, a reversed-phase HPLC method is often suitable. In this mode, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). The separation can be optimized by adjusting the mobile phase composition, flow rate, and column temperature. Detection is commonly achieved using an ultraviolet (UV) detector set at a wavelength where the analyte exhibits maximum absorbance.

Table 1: Illustrative HPLC Parameters for Analysis of Aromatic Amides

Parameter Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water gradient
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm

| Injection Volume | 10 µL |

Note: This table presents typical starting conditions for method development for related compounds and would require optimization for this compound.

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile compounds. For this compound to be amenable to GC analysis, it must be thermally stable and sufficiently volatile. If the compound has limited volatility, derivatization may be necessary to increase its vapor pressure.

In a typical GC analysis, the sample is injected into a heated inlet, where it is vaporized and swept onto a capillary column by an inert carrier gas (e.g., helium or nitrogen). The separation occurs based on the compound's boiling point and its interactions with the stationary phase coated on the inside of the column. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection.

Hyphenated Techniques (e.g., LC-MS/MS, GC-MS)

To enhance the selectivity and sensitivity of detection, chromatographic systems are often coupled with mass spectrometry (MS). These "hyphenated" techniques provide both retention time data from the chromatography and mass-to-charge ratio (m/z) information from the mass spectrometer, leading to a high degree of confidence in compound identification and quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. After separation by the LC system, the analyte is ionized (e.g., by electrospray ionization - ESI) and enters the mass spectrometer. Specific precursor ions of this compound can be selected and fragmented to produce characteristic product ions, which are then monitored for highly selective quantification.

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile analytes, GC-MS is the gold standard for identification. As the separated components elute from the GC column, they are ionized (typically by electron ionization - EI), and the resulting mass spectrum provides a unique fragmentation pattern that can be compared to spectral libraries for definitive identification.

Spectroscopic Methods for Structural Elucidation and Quantitative Analysis

Spectroscopic techniques are indispensable for confirming the chemical structure of this compound and can also be adapted for quantitative purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. It provides detailed information about the carbon-hydrogen framework of the compound.

¹H NMR: Proton NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, one would expect to see distinct signals for the aromatic protons on the dichlorophenyl ring, the amide proton, and the protons of the chloropropionyl group. The splitting patterns (multiplicity) of these signals would provide information about neighboring protons.

¹³C NMR: Carbon-13 NMR provides information about the different types of carbon atoms in the molecule. Each unique carbon atom gives a distinct signal, allowing for the confirmation of the carbon skeleton.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (ppm) Multiplicity
Aromatic-H 7.3 - 8.5 Multiplets
Amide-H (N-H) ~8.0 - 9.0 Singlet (broad)
-CH₂-Cl ~3.8 Triplet

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. When a molecule is irradiated with infrared radiation, its bonds vibrate at specific frequencies. An IR spectrum is a plot of absorbance or transmittance versus the frequency of radiation.

For this compound, key characteristic absorption bands would be expected for the N-H stretch of the amide, the C=O (carbonyl) stretch of the amide, C-N stretching, C-Cl stretching, and aromatic C-H and C=C bending and stretching vibrations.

Table 3: Expected IR Absorption Bands for this compound

Functional Group Wavenumber (cm⁻¹)
N-H Stretch (Amide) 3300 - 3100
C=O Stretch (Amide I) 1680 - 1630
N-H Bend (Amide II) 1570 - 1515
C-Cl Stretch 800 - 600

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with chromatographic techniques like Gas Chromatography (GC) or Liquid Chromatography (LC), stands as a definitive method for the structural elucidation and quantification of this compound. The technique relies on the ionization of the target molecule and the subsequent analysis of the mass-to-charge ratio (m/z) of the parent ion and its fragments.

In a typical Electron Ionization (EI) mass spectrum, the molecular ion peak [M]⁺ for this compound would be observed corresponding to its molecular weight. The isotopic pattern of this peak would be characteristic, showing multiple signals due to the presence of three chlorine atoms (³⁵Cl and ³⁷Cl isotopes).

Fragmentation of the molecular ion provides structural information and a "fingerprint" for unequivocal identification. The fragmentation pattern for anilide compounds is well-understood. For this compound, key fragmentation pathways would include:

Alpha-cleavage: Scission of the bond adjacent to the carbonyl group, leading to the formation of a stable acylium ion.

Amide Bond Cleavage: The breaking of the C-N bond is a common fragmentation pathway for amides, resulting in ions corresponding to the dichlorophenylamine moiety and the chloropropionyl group.

Rearrangements: McLafferty rearrangement is possible if the alkyl chain is long enough, though less likely to be the primary pathway here.

Loss of Chlorine: Fragmentation can also occur through the loss of one or more chlorine atoms from the aromatic ring or the alkyl chain.

For quantitative analysis, tandem mass spectrometry (MS/MS) is often employed in Multiple Reaction Monitoring (MRM) mode. epa.gov This involves selecting the precursor ion (the molecular ion), subjecting it to collision-induced dissociation, and then monitoring for a specific, high-abundance product ion. epa.gov This approach significantly enhances sensitivity and selectivity, allowing for detection at trace levels.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

Precursor Ion (m/z)Proposed Fragment IonFragment StructureLoss
[C₉H₈Cl₃NO]⁺[C₆H₄Cl₂N]⁺Dichlorophenyl isocyanate ionC₃H₄ClO
[C₉H₈Cl₃NO]⁺[C₆H₃Cl₂]⁺Dichlorophenyl cationC₃H₅ClNO
[C₉H₈Cl₃NO]⁺[C₃H₄ClO]⁺3-chloropropanoyl cationC₆H₄Cl₂N
[C₉H₈Cl₃NO]⁺[C₆H₅Cl₂N]⁺Dichloroaniline radical cationC₃H₃ClO

Sample Preparation and Extraction Protocols for Diverse Matrices (e.g., environmental, biological)

The accurate quantification of this compound in complex samples such as soil, water, blood, or tissue necessitates a robust sample preparation and extraction protocol. The primary goal is to isolate the analyte from interfering matrix components and concentrate it to a level suitable for instrumental analysis.

Environmental Matrices (Water, Soil): For water samples, a common approach is liquid-liquid extraction (LLE) using a non-polar solvent like dichloromethane (B109758) or a solid-phase extraction (SPE) method. SPE is often preferred due to its lower solvent consumption and higher potential for automation. A reversed-phase sorbent (e.g., C18) can be used to retain the compound from the water sample, after which it is eluted with a small volume of an organic solvent like methanol or acetonitrile.

For soil and sediment samples, the protocol typically begins with solvent extraction. The choice of solvent depends on the soil type and organic matter content, with acetonitrile or a mixture of acetone (B3395972) and hexane (B92381) being common choices. Techniques like sonication, pressurized liquid extraction (PLE), or microwave-assisted extraction (MAE) can be employed to improve extraction efficiency. The resulting extract is then subjected to a cleanup step, often using SPE or gel permeation chromatography (GPC) to remove co-extracted lipids and humic substances.

Biological Matrices (Blood, Plasma, Tissue): Analysis in biological matrices is challenging due to the high protein and lipid content. A widely used technique is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. researchgate.netnih.gov This approach involves an initial extraction and partitioning step with acetonitrile and salts (e.g., magnesium sulfate, sodium chloride), followed by a dispersive solid-phase extraction (d-SPE) cleanup step. researchgate.net For d-SPE, a combination of sorbents is used to remove specific interferences; for example, primary secondary amine (PSA) to remove fatty acids and graphitized carbon black (GCB) to remove pigments and sterols. nih.gov

Alternatively, protein precipitation is a simpler method for plasma or serum samples, where a solvent like acetonitrile or methanol is added to denature and precipitate proteins, leaving the analyte in the supernatant for analysis.

Table 2: General Sample Preparation Protocol for this compound

MatrixExtraction StepCleanup StepFinal Analysis
Water Solid-Phase Extraction (SPE) with C18 cartridges.Elution with acetonitrile.LC-MS/MS or GC-MS
Soil/Sediment Pressurized Liquid Extraction (PLE) with acetonitrile/water.Dispersive SPE (d-SPE) with C18 and PSA sorbents.GC-MS or LC-MS/MS
Blood/Plasma Protein precipitation with cold acetonitrile.Centrifugation to remove precipitated proteins.LC-MS/MS
Tissue Homogenization followed by QuEChERS extraction with acetonitrile and salts.d-SPE with C18 and graphitized carbon black (GCB).LC-MS/MS or GC-MS

Development of High-Throughput Screening (HTS) Assays for Compound Detection

High-Throughput Screening (HTS) plays a crucial role in rapidly evaluating large numbers of chemical compounds for a specific biological activity. researchgate.netnih.gov The development of an HTS assay for this compound would enable efficient screening for its potential biological targets or for its presence in numerous samples. HTS methodologies prioritize speed, miniaturization, and automation to reduce costs and increase throughput. pharmtech.com

Assay development typically begins with identifying a biological target or pathway that the compound is expected to modulate. Given its structure as a chlorinated anilide, similar to some herbicides, a potential HTS assay could be based on enzyme inhibition (e.g., targeting a plant or microbial enzyme) or a cell-based assay monitoring a specific cellular response. researchgate.net

Common HTS detection technologies are optical, including absorbance, fluorescence, and luminescence-based readouts. mdpi.com Fluorescence-based assays are particularly popular due to their high sensitivity. nih.gov For instance, a competitive binding assay using fluorescence polarization (FP) could be developed. In this format, a fluorescently labeled ligand that binds to the target protein is displaced by the test compound, leading to a decrease in the FP signal.

Alternatively, a cell-based reporter assay could be designed. In this system, cells are engineered to express a reporter gene (e.g., luciferase or green fluorescent protein) under the control of a promoter that is responsive to a specific signaling pathway. If this compound interacts with this pathway, it will modulate the expression of the reporter gene, resulting in a measurable change in light output.

The development and validation process for an HTS assay involves several key steps:

Assay Design and Optimization: Selecting the appropriate format and detection method, and optimizing concentrations of all reagents.

Miniaturization: Scaling down the assay to a 384-well or 1536-well plate format to conserve reagents and increase throughput.

Automation: Implementing robotic liquid handlers and plate readers for unattended operation.

Validation: Assessing the assay's performance using statistical metrics such as the Z'-factor, which measures the signal-to-background ratio and assay variability. A Z'-factor above 0.5 is generally considered excellent for an HTS assay.

Table 3: Key Parameters in HTS Assay Development for this compound

ParameterDescriptionExample for this Compound
Assay Principle The fundamental biological or chemical mechanism being measured.Enzyme inhibition assay targeting a specific hydrolase or kinase.
Detection Method The technology used to quantify the assay signal.Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or a luminescence-based reporter gene assay. umn.edu
Plate Format The microplate density used for screening.384-well or 1536-well plates.
Key Reagents The essential biological and chemical components of the assay.Recombinant target enzyme, specific substrate, engineered cell line, detection reagents.
Validation Metric A statistical measure of assay quality and suitability for HTS.Z'-factor, signal-to-background ratio, coefficient of variation (%CV).

No Scientific Data Found for this compound

Despite a comprehensive search of available scientific literature and databases, no specific information was found regarding the environmental fate and ecotoxicological mechanistic studies of the chemical compound this compound.

Extensive searches were conducted to locate data pertaining to the degradation pathways, bioavailability, and distribution of this specific compound as outlined in the requested article structure. These searches included queries focused on its photodegradation, microbial degradation, hydrolysis, uptake in plants, and potential for bioconcentration and biomagnification.

The search results consistently yielded information on a different, more common, and structurally related herbicide, Propanil (B472794), which is N-(3,4-dichlorophenyl)propanamide. However, due to the difference in the chlorine substitution pattern on the phenyl ring (2,5-dichloro vs. 3,4-dichloro), the environmental behavior and toxicological profile of these two isomers are expected to be distinct. Therefore, data for Propanil cannot be used to accurately describe the properties of this compound.

No studies detailing the photodegradation kinetics, microbial metabolites, hydrolysis rates, or other abiotic transformation processes for this compound could be identified. Similarly, there is a lack of available research on its uptake and translocation in model plants or the mechanistic aspects of its bioconcentration and biomagnification in aquatic or terrestrial food chains.

Consequently, it is not possible to provide a scientifically accurate and thorough article based on the requested outline for this compound, as the primary research data does not appear to be available in the public domain.

Environmental Fate and Ecotoxicological Mechanistic Studies Academic Focus

Environmental Transport and Persistence Modeling

No data is available to create tables or detail research findings on these topics for 3-chloro-N-(2,5-dichlorophenyl)propanamide.

Emerging Applications and Future Research Directions Non Human/non Clinical

Development as Agrochemical Agents (e.g., Herbicides, Fungicides, Insecticides)

The propanamide chemical scaffold is a cornerstone of the agrochemical industry, most notably represented by the herbicide Propanil (B472794). wikipedia.org This precedent suggests a significant potential for 3-chloro-N-(2,5-dichlorophenyl)propanamide and its derivatives to be developed as next-generation agrochemical agents.

The primary mode of action for the related herbicide Propanil (N-(3,4-dichlorophenyl)propanamide) is the inhibition of photosystem II, a critical process for photosynthesis in plants. wikipedia.orgresearchgate.netfao.org This mechanism disrupts the electron transport chain, leading to the cessation of CO2 fixation and ultimately, weed death. wikipedia.org Rice plants exhibit tolerance to Propanil due to the presence of the enzyme aryl acylamidase, which rapidly metabolizes the herbicide into non-toxic substances. wikipedia.orgresearchgate.netfao.org Susceptible weeds lack sufficient levels of this enzyme, which is the basis for its selectivity. wikipedia.org

It is hypothesized that this compound may exhibit similar herbicidal activity. The key difference in its molecular structure—the repositioning of the chlorine atoms on the phenyl ring from the 3,4- positions to the 2,5- positions—could significantly alter its efficacy and selectivity profile. This structural modification may influence:

Binding Affinity: The change in chlorine substitution could affect how the molecule fits into the D1 protein binding site within photosystem II, potentially increasing or decreasing its inhibitory potency.

Metabolic Stability: The 2,5-dichloro substitution pattern might alter the rate at which the compound is metabolized by aryl acylamidase in both crop and weed species, offering a different spectrum of crop safety and weed control.

Spectrum of Activity: Research into Propanil analogues has shown that modifications to the chemical structure can lead to variations in biological activity. fao.org Therefore, this compound could be effective against weed biotypes that have developed resistance to Propanil. scilit.com

Beyond herbicidal action, some herbicide targets are also present in fungi and insects, opening avenues for broader agrochemical applications. acs.orgresearchgate.net Future research could screen this compound for potential fungicidal or insecticidal properties.

The effective and safe delivery of an agrochemical active ingredient is as crucial as its intrinsic activity. Modern formulation science aims to maximize efficacy while minimizing environmental impact. For a compound like this compound, research into advanced formulations would be a critical step in its development. Potential areas of innovation include:

Adjuvant Integration: The inclusion of adjuvants, such as tertiary amides, can enhance the performance of herbicides by improving spray retention, spreading, and uptake by the target weed. google.com

Microemulsions and Suspension Concentrates: Formulating the compound as a microemulsion or suspension concentrate can improve its solubility and stability in spray tanks, ensuring uniform application. google.com

Controlled-Release Technologies: Encapsulating the active ingredient in polymeric matrices or nanocarriers could provide a slow, controlled release. This would maintain effective concentrations in the target zone for longer periods, reduce the number of applications needed, and minimize runoff into waterways.

Synergistic Combinations: Investigating combinations with other active ingredients or with synergists that inhibit herbicide metabolism in weeds could enhance efficacy and help manage resistance. researchgate.netscilit.com

Table 1: Potential Agrochemical Research Directions for this compound

Research Area Objective Rationale
Herbicidal Efficacy Screening Determine the phytotoxicity against a broad range of weed species. Analogue Propanil is a known photosystem II inhibitor. wikipedia.org
Crop Selectivity Analysis Assess tolerance in key crops (e.g., rice, wheat). The 2,5-dichloro substitution may alter metabolic breakdown by crop enzymes like aryl acylamidase. wikipedia.orgresearchgate.net
Fungicidal/Insecticidal Assays Screen for activity against common plant pathogens and insect pests. Some herbicide targets are conserved across kingdoms, offering potential for broader bioactivity. acs.orgresearchgate.net

| Advanced Formulation Studies | Develop stable and effective delivery systems (e.g., microemulsions, nano-encapsulations). | Modern formulations can enhance efficacy, reduce environmental impact, and improve user safety. google.comgoogle.com |

Utilization as Chemical Probes for Biological Pathway Elucidation

A chemical probe is a small molecule designed to selectively interact with a specific protein target, allowing researchers to study that target's function in biological systems. nih.gov Given the established biological activity of the propanamide class, this compound is a candidate for development as a chemical probe.

Aromatic amides are frequently used as probe compounds to study metabolic pathways. researchgate.net The specific interaction of Propanil with the D1 protein of photosystem II demonstrates that this chemical scaffold can achieve high target specificity. By modifying the core structure, as in this compound, it may be possible to create a new set of probes with altered binding properties. These could be used to:

Map the binding pocket of photosystem II with greater precision.

Investigate the function of different isoforms of metabolic enzymes like aryl acylamidase.

Identify and characterize novel off-target proteins that interact with chlorinated aromatic amides, potentially revealing new biological pathways or targets for drug and agrochemical discovery.

Potential in Materials Science and Industrial Processes

The molecular structure of this compound, featuring an amide linkage, an aromatic ring, and multiple chlorine atoms, makes it an interesting building block for materials science. Halogenated organic compounds are widely used in the synthesis of functional polymers. nih.govfuchslab.de

Future research could explore the use of this compound as a monomer or a functional additive in polymerization reactions. The presence of chlorine atoms can impart specific properties to the resulting polymer, such as:

Flame Retardancy: Chlorinated compounds can act as flame retardants, making them valuable for applications in construction and electronics where fire safety is paramount. fuchslab.de

Chemical Resistance and Thermal Stability: The strong carbon-chlorine bonds can enhance the stability of the polymer backbone.

Functional Polymer Synthesis: The amide group and aromatic ring provide sites for further chemical modification, allowing for the synthesis of well-defined functionalized polymers or hypercrosslinked polymers for applications in separation, catalysis, or as adsorbents for environmental remediation. cmu.edumdpi.commdpi.com

Exploration of Unconventional Biological Targets and Modes of Action

The primary challenge in modern pest and weed management is the evolution of resistance to existing products. nih.gov This drives a continuous search for compounds with novel or unconventional modes of action (MoA). While the likely primary target of this compound is photosystem II, its unique structure warrants investigation against other potential biological targets.

The search for new MoAs has moved beyond traditional enzyme inhibition to include targets like protein-protein interactions or the disruption of cellular signaling pathways. cambridge.org Computational methods, such as large-scale virtual screening and molecular docking, can be employed to screen this compound against vast libraries of protein structures from weeds, fungi, and insects. nih.govnih.gov This approach could identify unexpected binding interactions and prioritize targets for experimental validation, potentially uncovering a novel MoA that could bypass existing resistance mechanisms.

Integration of Artificial Intelligence and Machine Learning in Propanamide Research

Key applications of AI/ML in this context include:

Predictive Modeling: ML algorithms can be trained on existing data for other propanamide compounds to build Quantitative Structure-Activity Relationship (QSAR) models. researchgate.net These models can predict the herbicidal activity, selectivity, and potential toxicity of this compound and its virtual derivatives before they are synthesized, saving significant time and resources. optibrium.com

De Novo Design: Generative AI models can design entirely new propanamide-based molecules with optimized properties. chemcopilot.com By defining desired parameters—such as high potency against a specific weed, low toxicity to crops, and rapid environmental degradation—AI can propose novel chemical structures for synthesis and testing.

Synthesis Pathway Prediction: AI tools can analyze the structure of this compound and suggest the most efficient and cost-effective synthetic routes, accelerating the "make" phase of the research cycle. infosys.com

Environmental Fate Simulation: ML models can predict how the compound will behave in the environment, including its soil degradation rate, potential for leaching into groundwater, and bioaccumulation, guiding the development of more sustainable agrochemicals. chemcopilot.com

Table 2: Application of AI/ML in this compound Research

AI/ML Application Specific Task Expected Outcome
Predictive Toxicology Use QSAR models to estimate potential toxicity to non-target organisms. Prioritize compounds with better safety profiles early in development. infosys.com
Generative Design Create novel analogues with improved herbicidal activity and selectivity. Identify high-potential candidate molecules for synthesis. chemcopilot.com
Target Identification Screen the compound against protein databases to find potential biological targets. Uncover novel modes of action and expand potential applications. nih.gov

| Process Optimization | Predict optimal reaction conditions for synthesis and formulation. | Reduce development costs and improve manufacturing efficiency. nih.gov |

Q & A

Q. What mechanistic insights explain unexpected byproducts during synthesis?

  • Methodological Answer : Use LC-MS/MS to identify byproducts (e.g., dichlorinated derivatives). Probe reaction mechanisms via isotopic labeling (e.g., ¹⁸O in acyl chloride) or trapping intermediates with scavengers. Kinetic studies under pseudo-first-order conditions reveal rate-determining steps .

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